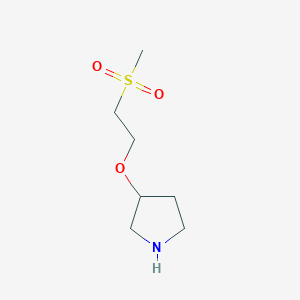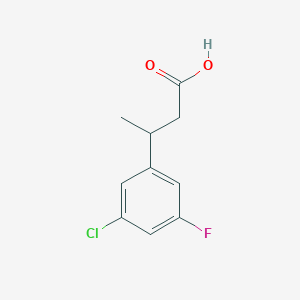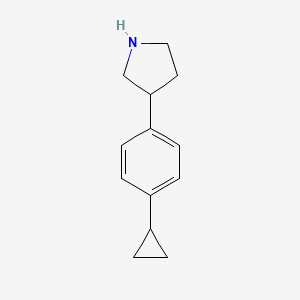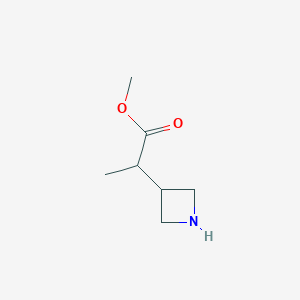
3-(2-(Methylsulfonyl)ethoxy)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Methylsulfonyl)ethoxy)pyrrolidine is an organic compound with the molecular formula C7H15NO3S It is characterized by a pyrrolidine ring substituted with a 2-(methylsulfonyl)ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Methylsulfonyl)ethoxy)pyrrolidine typically involves the reaction of pyrrolidine with 2-(methylsulfonyl)ethanol under basic conditions. A common method includes:
Starting Materials: Pyrrolidine and 2-(methylsulfonyl)ethanol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the hydroxyl group of 2-(methylsulfonyl)ethanol, forming an alkoxide ion, which then undergoes nucleophilic substitution with pyrrolidine to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(2-(Methylsulfonyl)ethoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized further to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-(Methylsulfonyl)ethoxy)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-(Methylsulfonyl)ethoxy)pyrrolidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
3-(2-(Methylthio)ethoxy)pyrrolidine: Similar structure but with a methylthio group instead of a methylsulfonyl group.
3-(2-(Ethoxy)ethoxy)pyrrolidine: Similar structure but with an ethoxy group instead of a methylsulfonyl group.
Uniqueness: 3-(2-(Methylsulfonyl)ethoxy)pyrrolidine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties such as increased polarity and potential for hydrogen bonding. This makes it particularly useful in applications requiring specific interactions with biological targets.
Properties
Molecular Formula |
C7H15NO3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
3-(2-methylsulfonylethoxy)pyrrolidine |
InChI |
InChI=1S/C7H15NO3S/c1-12(9,10)5-4-11-7-2-3-8-6-7/h7-8H,2-6H2,1H3 |
InChI Key |
MBJSAHAOXGQJSX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCOC1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid](/img/structure/B13538552.png)

